molecular formula C11H18N4OS B6447879 1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2-carboxamide CAS No. 2548981-75-3

1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2-carboxamide

Cat. No.: B6447879
CAS No.: 2548981-75-3
M. Wt: 254.35 g/mol
InChI Key: MLLUWLALJHEYMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2-carboxamide is a compound that features a thiadiazole ring fused with a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2-carboxamide typically involves the reaction of 5-tert-butyl-1,3,4-thiadiazole-2-amine with pyrrolidine-2-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms may also be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2-carboxamide is unique due to the combination of the thiadiazole and pyrrolidine rings, which may confer distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, potentially leading to novel therapeutic applications .

Properties

IUPAC Name

1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4OS/c1-11(2,3)9-13-14-10(17-9)15-6-4-5-7(15)8(12)16/h7H,4-6H2,1-3H3,(H2,12,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLLUWLALJHEYMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN=C(S1)N2CCCC2C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.